molecular formula C16H19N3OS B2440934 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone CAS No. 721895-25-6

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone

Cat. No.: B2440934
CAS No.: 721895-25-6
M. Wt: 301.41
InChI Key: FSWYKJAKFOIPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone and its derivatives have been studied for their potential anticancer activity. Research indicates that certain derivatives show potent antiproliferative activity against various cancer cell lines. For example, a study discovered a derivative with significant activity in disrupting microtubule formation at the centrosomes and inhibiting tumor growth in a colon cancer xenograft model (Suzuki et al., 2020). Additionally, compounds incorporating the quinazolin-4-ylthio moiety have shown lethal antitumor activity against acute lymphoblastic leukemia cell lines, with some derivatives also exhibiting moderate anticancer properties (Antypenko et al., 2012).

Antimicrobial and Antifungal Properties

Derivatives of this compound have been evaluated for antimicrobial and antifungal activities. Studies indicate that these compounds exhibit significant antibacterial and antifungal effects. For instance, a series of derivatives were synthesized and showed effectiveness against various pathogenic bacteria and fungi, with certain compounds demonstrating high activity levels (Verma et al., 2015). Another study focused on azepino[2,1-b]quinazolones, which are related to the chemical structure , highlighted their potential as antitussive agents in preclinical models (Nepali et al., 2011).

Inhibition of VEGFR-2 Kinase Domain

Research has also explored the use of quinazolin-4-ylamino derivatives as inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. These studies have identified compounds that act as potent, covalent-binding, irreversible inhibitors of VEGFR-2, with potential implications for cancer therapy (Wissner et al., 2005).

Novel Synthesis Methods and Drug Development

The chemical framework of this compound facilitates the development of novel synthetic methodologies, enabling the creation of a wide range of derivatives with potential therapeutic applications. For example, research has been conducted on the Rh(III)-catalyzed synthesis of quinazolin-2-yl)methanone derivatives, showcasing innovative approaches to drug discovery (Liu et al., 2022).

Properties

IUPAC Name

1-(azepan-1-yl)-2-quinazolin-4-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-15(19-9-5-1-2-6-10-19)11-21-16-13-7-3-4-8-14(13)17-12-18-16/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWYKJAKFOIPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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